4-chloro-1-(4-fluorophenyl)-3-methyl-N-phenethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Overview
Description
The compound “4-chloro-1-(4-fluorophenyl)-3-methyl-N-phenethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” is a complex organic molecule that contains several functional groups and rings. It belongs to the class of compounds known as pyrazolopyridines . Pyrazolopyridines are bicyclic heterocycles containing a pyrazole ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy and X-ray crystallography can be used to determine the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Pyrazolopyridines can undergo a variety of reactions, including substitutions and additions .Scientific Research Applications
Synthesis and Biological Activities
Microwave-Assisted Synthesis : 4-Chloro-1-(4-fluorophenyl)-3-methyl-N-phenethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has been involved in the microwave-assisted synthesis of pyrazolopyridine derivatives, showing significant antioxidant, antitumor, and antimicrobial activities (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Chemistry of 3-Aryl-5-Cyanopyrazolo[3,4-b]Pyridines : This compound has been used in the study of pyrazolo[3,4-b]pyridines, with a focus on the chemical behavior and X-ray diffraction studies of such compounds (Quiroga, Cruz, Insuasty, Nogueras, Sánchez, Cobo, & Low, 1999).
Aurora Kinase Inhibition : It is explored for its potential in inhibiting Aurora A, a kinase linked to cancer treatment (ヘンリー,ジェームズ, 2006).
Experimental and Theoretical Studies in Synthesis : Used in the study of the reaction mechanisms in synthesizing pyrazole derivatives (Yıldırım, Kandemirli, & Demir, 2005).
Anticancer and Anti-5-Lipoxygenase Agents : Synthesized pyrazolopyrimidines derivatives, including this compound, have been evaluated for anticancer and anti-5-lipoxygenase activities (Rahmouni et al., 2016).
Synthesis and Antitumor Activity : Studied for its role in synthesizing novel pyrimidinyl pyrazole derivatives with significant antitumor activity (Naito et al., 2005).
Anti-Lung Cancer Activity : This compound has been involved in the synthesis of novel fluoro-substituted benzo[b]pyran derivatives showing anti-lung cancer activity (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-chloro-1-(4-fluorophenyl)-3-methyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN4O/c1-14-19-20(23)18(22(29)25-12-11-15-5-3-2-4-6-15)13-26-21(19)28(27-14)17-9-7-16(24)8-10-17/h2-10,13H,11-12H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVPAIJZDUYAGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NCCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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